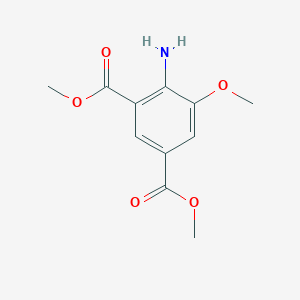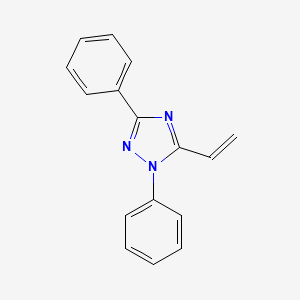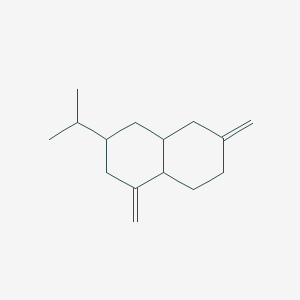![molecular formula C29H35N3 B14297156 4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile CAS No. 113021-28-6](/img/structure/B14297156.png)
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile is a complex organic compound characterized by the presence of a pyrazine ring substituted with a dodecylphenyl group and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrazine ring through the condensation of appropriate precursors, followed by the introduction of the dodecylphenyl group and the benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and energy consumption, adhering to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-YL) Benzenesulfonamide: A pyrazoline derivative with similar structural features.
1-Phenyl-2-((5-(Pyrazin-2-YL)-4H-1,2,4-Triazol-3-YL)Thio)Ethan-1-One: A hybrid compound with pyrazine and triazole moieties.
Uniqueness
4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile stands out due to its unique combination of a dodecylphenyl group and a benzonitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
113021-28-6 |
|---|---|
Fórmula molecular |
C29H35N3 |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
4-[5-(4-dodecylphenyl)pyrazin-2-yl]benzonitrile |
InChI |
InChI=1S/C29H35N3/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-17-26(18-14-24)28-22-32-29(23-31-28)27-19-15-25(21-30)16-20-27/h13-20,22-23H,2-12H2,1H3 |
Clave InChI |
HGQHSZURKYCSGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
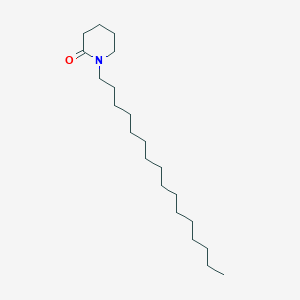


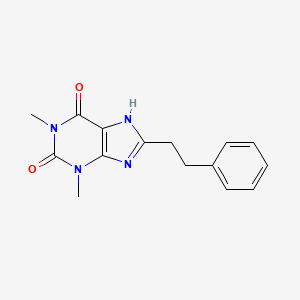
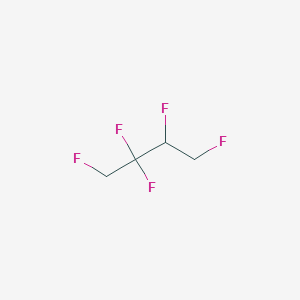
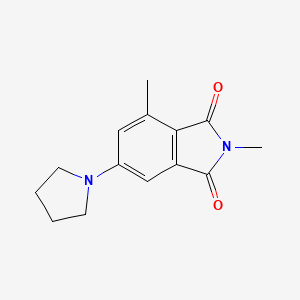

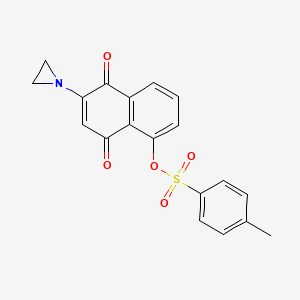
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
